molecular formula C53H79F15N14O21 B12302310 (2S,3R)-2-Amino-N-((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-((R)-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)-3-hydroxybutanamide2,2,2

(2S,3R)-2-Amino-N-((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-((R)-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)-3-hydroxybutanamide2,2,2

Cat. No.: B12302310
M. Wt: 1533.3 g/mol
InChI Key: XEIKWJLAIULVMY-UHFFFAOYSA-N
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Description

The compound “(2S,3R)-2-Amino-N-((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(®-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)-3-hydroxybutanamide2,2,2” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and selective functionalization of specific sites. Typical synthetic routes may include:

    Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.

    Protection/Deprotection: Protecting groups like Boc or Fmoc may be used to protect amino groups during specific reaction steps.

    Functionalization: Introducing specific functional groups at desired positions using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers, which can efficiently assemble peptides with high precision. The process may include:

    Solid-Phase Peptide Synthesis (SPPS): Using resin-bound amino acids to sequentially add amino acids and form the desired peptide chain.

    Purification: Techniques like HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Oxidation of hydroxyl groups to carbonyl groups using reagents like PCC or Swern oxidation.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at amino groups using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar peptides with varying amino acid sequences and functional groups.

    Amino Acid Derivatives: Compounds with similar amino acid backbones but different side chains.

    Complex Organic Molecules: Other complex organic molecules with multiple functional groups.

Properties

Molecular Formula

C53H79F15N14O21

Molecular Weight

1533.3 g/mol

IUPAC Name

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)

InChI Key

XEIKWJLAIULVMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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